molecular formula C20H32O3 B009702 5-(3-hydroxy-3-methylpent-4-enyl)-1,5,6-trimethyl-2,3,6,7,8,8a-hexahydronaphthalene-1-carboxylic acid CAS No. 107110-07-6

5-(3-hydroxy-3-methylpent-4-enyl)-1,5,6-trimethyl-2,3,6,7,8,8a-hexahydronaphthalene-1-carboxylic acid

Cat. No.: B009702
CAS No.: 107110-07-6
M. Wt: 320.5 g/mol
InChI Key: LRUXWKFVLKWKRF-UHFFFAOYSA-N
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Description

Friedolabdaturbinic acid is a naturally occurring compound with the chemical formula C₂₀H₃₂O₃ It belongs to a group of stereoisomers and is known for its unique structural properties

Preparation Methods

Industrial production methods for Friedolabdaturbinic acid would likely involve optimizing these reactions for scale, ensuring high yield and purity, and minimizing environmental impact.

Chemical Reactions Analysis

Friedolabdaturbinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing functional groups on the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups such as halides or amines .

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways or developing new drugs.

    Medicine: Potential therapeutic applications could include anti-inflammatory or antimicrobial properties, although specific studies are needed to confirm these effects.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of Friedolabdaturbinic acid involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Friedolabdaturbinic acid can be compared to other similar compounds based on its structure and reactivity. Some similar compounds include:

Friedolabdaturbinic acid stands out due to its unique combination of functional groups and potential for diverse applications in scientific research.

Properties

CAS No.

107110-07-6

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

5-(3-hydroxy-3-methylpent-4-enyl)-1,5,6-trimethyl-2,3,6,7,8,8a-hexahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C20H32O3/c1-6-18(3,23)12-13-19(4)14(2)9-10-16-15(19)8-7-11-20(16,5)17(21)22/h6,8,14,16,23H,1,7,9-13H2,2-5H3,(H,21,22)

InChI Key

LRUXWKFVLKWKRF-UHFFFAOYSA-N

SMILES

CC1CCC2C(=CCCC2(C)C(=O)O)C1(C)CCC(C)(C=C)O

Canonical SMILES

CC1CCC2C(=CCCC2(C)C(=O)O)C1(C)CCC(C)(C=C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-hydroxy-3-methylpent-4-enyl)-1,5,6-trimethyl-2,3,6,7,8,8a-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 2
5-(3-hydroxy-3-methylpent-4-enyl)-1,5,6-trimethyl-2,3,6,7,8,8a-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 3
5-(3-hydroxy-3-methylpent-4-enyl)-1,5,6-trimethyl-2,3,6,7,8,8a-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 4
5-(3-hydroxy-3-methylpent-4-enyl)-1,5,6-trimethyl-2,3,6,7,8,8a-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 5
5-(3-hydroxy-3-methylpent-4-enyl)-1,5,6-trimethyl-2,3,6,7,8,8a-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 6
5-(3-hydroxy-3-methylpent-4-enyl)-1,5,6-trimethyl-2,3,6,7,8,8a-hexahydronaphthalene-1-carboxylic acid

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